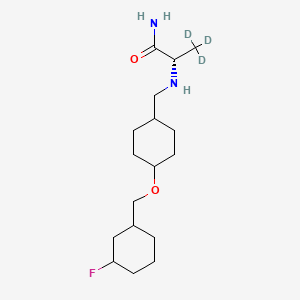
HIV-1 inhibitor-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 inhibitor-14 is a novel compound designed to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1). This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy. The development of this compound is part of ongoing efforts to combat HIV/AIDS by introducing new drugs that can overcome resistance to existing treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to produce large quantities of the compound with consistent quality and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 inhibitor-14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound. These intermediates may include alcohols, ketones, and amines, depending on the specific reaction pathway.
Applications De Recherche Scientifique
HIV-1 inhibitor-14 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the mechanisms of HIV-1 replication and inhibition.
Biology: Investigated for its effects on viral replication and cell biology.
Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
Mécanisme D'action
HIV-1 inhibitor-14 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to the viral protease enzyme, inhibiting its activity and preventing the cleavage of viral polyproteins. This results in the production of non-infectious viral particles. The compound also interferes with the integration of viral DNA into the host genome, further inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maraviroc: Binds to the CCR5 receptor on host cells, preventing viral entry.
Raltegravir: Inhibits the integrase enzyme, preventing the integration of viral DNA.
Darunavir: Inhibits the protease enzyme, preventing the maturation of viral particles.
Uniqueness
HIV-1 inhibitor-14 is unique in its dual mechanism of action, targeting both the protease and integrase enzymes. This dual targeting increases its efficacy and reduces the likelihood of resistance development compared to compounds that target only one enzyme.
Propriétés
Formule moléculaire |
C29H32N6O4S |
|---|---|
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
N-[4-[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C29H32N6O4S/c1-19-15-21(5-4-12-30)16-20(2)27(19)39-28-25-17-38-18-26(25)32-29(33-28)31-22-10-13-35(14-11-22)24-8-6-23(7-9-24)34-40(3,36)37/h4-9,15-16,22,34H,10-11,13-14,17-18H2,1-3H3,(H,31,32,33)/b5-4+ |
Clé InChI |
FXZZYPMLKSEPLC-SNAWJCMRSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)/C=C/C#N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)



![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)

![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)
![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
